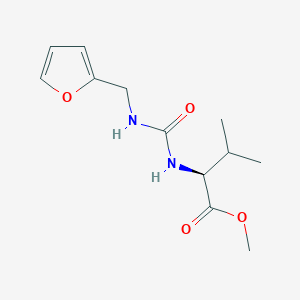
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate, also known as MFCM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The exact mechanism of action of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of information on its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate. One area of interest is its potential as a drug target for the treatment of various diseases, including cancer and inflammation. Another area of interest is its use as a building block for the synthesis of peptides and other bioactive compounds. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.
Méthodes De Synthèse
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate can be synthesized through a multi-step process involving the use of various reagents and catalysts. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the addition of methylamine to form the corresponding amide. The resulting amide is then reacted with (2S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent to form methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.
Applications De Recherche Scientifique
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has shown potential in various research applications, including its use as a building block for the synthesis of peptides and other bioactive compounds. It has also been investigated for its potential as a drug target for the treatment of various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXRLLQYZXPLE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

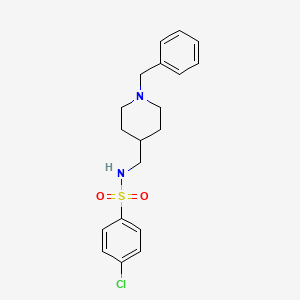
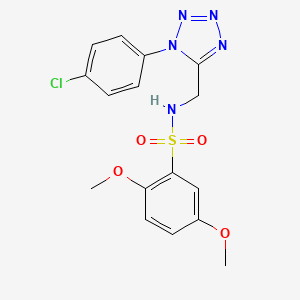
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
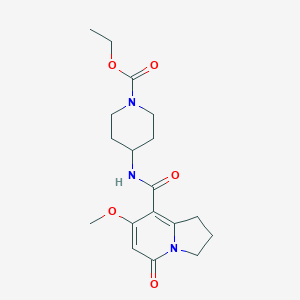
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)
![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)
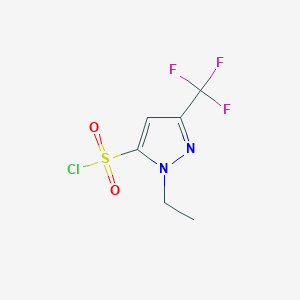
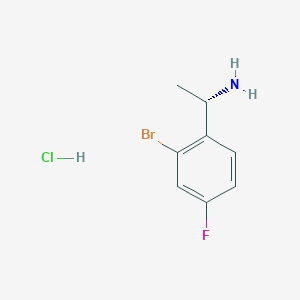
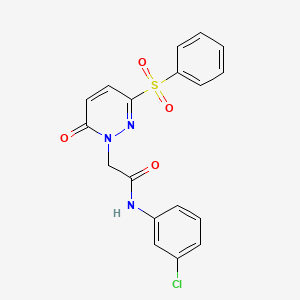
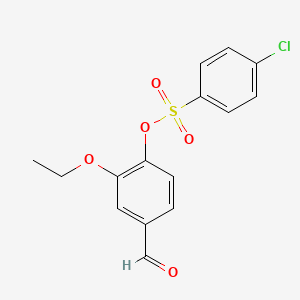
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)

